(S)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate
CAS No.: 129460-15-7
Cat. No.: VC11993865
Molecular Formula: C30H40N2O6
Molecular Weight: 524.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129460-15-7 |
|---|---|
| Molecular Formula | C30H40N2O6 |
| Molecular Weight | 524.6 g/mol |
| IUPAC Name | tert-butyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
| Standard InChI | InChI=1S/C30H40N2O6/c1-29(2,3)37-26(33)25(17-11-12-18-31-27(34)38-30(4,5)6)32-28(35)36-19-24-22-15-9-7-13-20(22)21-14-8-10-16-23(21)24/h7-10,13-16,24-25H,11-12,17-19H2,1-6H3,(H,31,34)(H,32,35)/t25-/m0/s1 |
| Standard InChI Key | LOSDSFHOKANAGM-VWLOTQADSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| SMILES | CC(C)(C)OC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| Canonical SMILES | CC(C)(C)OC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a lysine backbone modified with three protective groups:
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Fmoc (9-fluorenylmethoxycarbonyl) on the α-amino group.
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Boc (tert-butoxycarbonyl) on the ε-amino group.
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tert-butyl ester on the carboxyl group.
The stereochemistry at the α-carbon is exclusively (S)-configured, aligning with natural L-lysine. The tert-butyl ester enhances solubility in organic solvents, while Fmoc and Boc enable sequential deprotection during SPPS .
IUPAC Name Breakdown
| Component | Description |
|---|---|
| tert-butyl | Ester protecting group at the carboxyl terminus |
| (2S)-2- | Stereochemical designation at Cα |
| 9H-fluoren-9-ylmethoxycarbonylamino | Fmoc group on α-amino |
| 6-[(2-methylpropan-2-yl)oxycarbonylamino] | Boc group on ε-amino |
This nomenclature reflects the compound’s structural hierarchy .
Synthesis and Applications
Synthetic Pathways
The synthesis involves sequential protection of L-lysine:
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ε-Amino Protection: Boc anhydride reacts with lysine’s ε-amino group under basic conditions.
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α-Amino Protection: Fmoc-Cl is added to the α-amino group.
-
Carboxyl Protection: The carboxyl group is esterified with tert-butanol via carbodiimide coupling.
Role in Peptide Synthesis
The compound’s orthogonal protection strategy enables its use in SPPS:
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Fmoc Removal: 20% piperidine in DMF cleaves the Fmoc group without affecting Boc or tert-butyl ester.
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Boc Removal: Trifluoroacetic acid (TFA) deprotects the ε-amino group post-assembly .
Table 1: Protection Group Orthogonality
| Group | Deprotection Condition | Compatibility |
|---|---|---|
| Fmoc | Mild base (piperidine) | Stable to acid |
| Boc | Strong acid (TFA) | Stable to base |
| tert-butyl ester | Strong acid (TFA) | Removed during final cleavage |
This orthogonal strategy facilitates the synthesis of complex peptides with multiple lysine residues.
Biological and Industrial Relevance
Drug Discovery Applications
Lysine derivatives are pivotal for introducing post-translational modifications (e.g., acetylation, ubiquitination) into synthetic peptides. For example:
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Antibody-Drug Conjugates (ADCs): Site-specific conjugation via ε-amino groups.
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HIV Protease Inhibitors: Modified lysine residues enhance binding affinity .
Case Study: Peptide Vaccine Development
In a 2023 study, this compound was used to synthesize a malaria vaccine candidate containing multiple lysine-linked epitopes. The Boc group ensured selective epitope presentation after Fmoc removal.
Comparative Analysis with Related Compounds
Table 2: Key Structural Variants
The tert-butyl ester in the target compound improves resin compatibility compared to the free carboxylic acid variant .
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